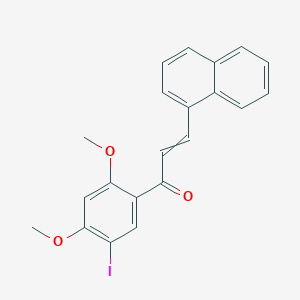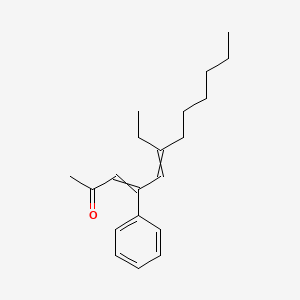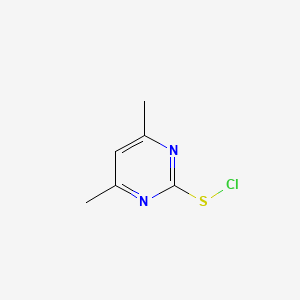
2-Pyrimidinesulfenyl chloride, 4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- is a heterocyclic compound with the molecular formula C6H7ClN2S. This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of sulfenyl chloride and methyl groups at positions 4 and 6, respectively, makes this compound unique and of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- typically involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfenyl chloride group.
Industrial Production Methods
While specific industrial production methods for 2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of reactants and optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfenyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Cyclization Reactions: These reactions often require catalysts such as Lewis acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include sulfenamides, sulfenates, and sulfenyl thiols.
Cyclization Reactions: Products include various heterocyclic compounds.
Oxidation and Reduction Reactions: Products include sulfoxides and sulfides.
Scientific Research Applications
2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- involves its reactivity with nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the sulfenyl chloride group.
4,6-Dimethyl-2-pyrimidinethiol: Precursor to 2-Pyrimidinesulfenyl chloride, 4,6-dimethyl-.
2-Pyrimidinamine, 4,6-dimethyl-: Contains an amino group instead of a sulfenyl chloride group.
Uniqueness
2-Pyrimidinesulfenyl chloride, 4,6-dimethyl- is unique due to the presence of the sulfenyl chloride group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
61686-50-8 |
|---|---|
Molecular Formula |
C6H7ClN2S |
Molecular Weight |
174.65 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl) thiohypochlorite |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-5(2)9-6(8-4)10-7/h3H,1-2H3 |
InChI Key |
LDZXUGNWWLTNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Hydroxy-5-methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14566908.png)
![Cyanamide, [[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14566917.png)
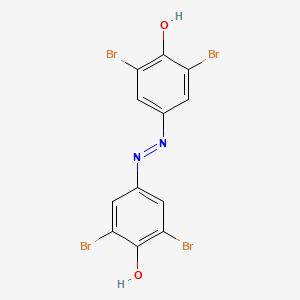
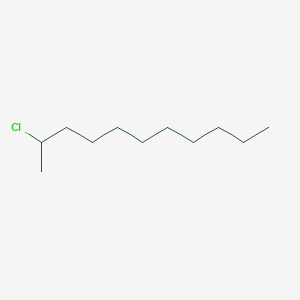
![(1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine](/img/structure/B14566931.png)
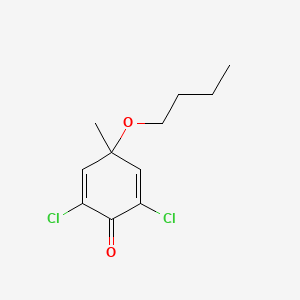
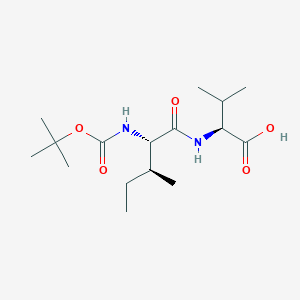
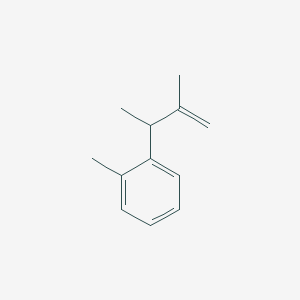
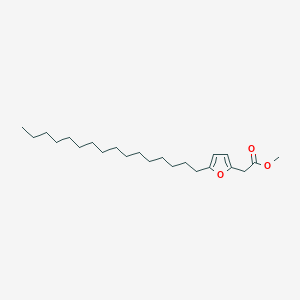
![2-[4-(Dichloromethanesulfonyl)-2-nitroanilino]butanoic acid](/img/structure/B14566992.png)

